1S/C9H6ClN3O3/c10-4-9(14)12-8-2-1-7(13(15)16)3-6(8)5-11/h1-3H,4H2,(H,12,14)
. This code provides a standard way to encode the compound’s molecular structure.
The synthesis of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide can be achieved through several methods, often involving the reaction of chloroacetyl chloride with 4-nitroaniline derivatives. A notable synthesis method includes:
This method highlights the importance of controlling reaction conditions such as temperature and time to maximize yield and purity.
The molecular structure of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide can be represented by its molecular formula , with a molecular weight of approximately 229.63 g/mol.
The compound can be represented using the SMILES notation: ClC(=O)N(C#N)c1ccc(cc1)[N+](=O)[O-]
. This notation provides insight into its connectivity and functional groups.
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide participates in various chemical reactions:
These reactions underscore its versatility as an intermediate in organic synthesis.
The mechanism of action for compounds like 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide often involves interactions with biological targets such as enzymes or receptors.
The applications of 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide extend across several fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4